2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
Molecular Formula |
C28H23NO6 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H23NO6/c1-2-13-32-19-10-8-18(9-11-19)25-24-26(30)20-5-3-4-6-21(20)35-27(24)28(31)29(25)15-17-7-12-22-23(14-17)34-16-33-22/h3-12,14,25H,2,13,15-16H2,1H3 |
InChI Key |
DXRHABPDXLCECF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C6C3=O |
Origin of Product |
United States |
Biological Activity
The compound 2-(1,3-benzodioxol-5-ylmethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative belonging to the class of chromeno-pyrrole compounds. These compounds have garnered interest due to their potential biological activities, including antioxidant, anticancer, and anti-inflammatory properties. This article reviews the available literature on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 441.4 g/mol. Its structure features a chromeno-pyrrole framework that is known for its diverse biological activities.
Antioxidant Activity
Research indicates that chromeno-pyrrole derivatives exhibit significant antioxidant properties. The presence of the benzodioxole moiety enhances the electron-donating ability of the compound, which is crucial for scavenging free radicals. In vitro studies have shown that these derivatives can effectively reduce oxidative stress markers in cellular models.
Anticancer Properties
Several studies have evaluated the anticancer potential of similar chromeno-pyrrole compounds. For instance:
- Case Study 1 : A related compound demonstrated cytotoxic effects against human breast cancer (MCF-7) and liver cancer (HepG-2) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Case Study 2 : Another study found that chromeno-pyrroles could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented through various assays measuring cytokine release and inflammatory markers. The ability to inhibit NF-kB activation has been linked to reduced expression of pro-inflammatory cytokines in cellular models.
The biological activity of 2-(1,3-benzodioxol-5-ylmethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be attributed to several mechanisms:
- Free Radical Scavenging : The structure allows for effective electron donation to neutralize free radicals.
- Cell Cycle Arrest : Evidence suggests that these compounds can interfere with cell cycle progression in cancer cells.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways has been observed in studies involving similar derivatives.
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural features that may contribute to biological activity.
1.1 Anticancer Properties
Research indicates that derivatives of chromeno[2,3-c]pyrrole compounds exhibit anticancer activity. The unique chromophore structure allows for interaction with cellular targets involved in cancer proliferation. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of apoptosis-related proteins .
1.2 Neuroprotective Effects
The compound's potential neuroprotective effects have been investigated, particularly concerning neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems makes it a candidate for further exploration in neuropharmacology .
1.3 Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Its efficacy against various bacterial strains could be attributed to its ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways .
Materials Science
In materials science, the compound's unique chemical structure allows it to be utilized in the development of advanced materials.
2.1 Organic Light Emitting Diodes (OLEDs)
The compound has been explored as a potential material for OLED applications due to its favorable electronic properties and photostability. Its incorporation into OLED devices can enhance light emission efficiency and color purity .
2.2 Photovoltaic Cells
Research indicates that compounds with similar structures can improve the efficiency of photovoltaic cells by facilitating charge transport and enhancing light absorption properties. The integration of this compound into organic solar cells may lead to improved energy conversion efficiencies .
Biological Research
The application of this compound extends into biological research, where it serves as a tool for understanding various biological processes.
3.1 Molecular Probes
Due to its fluorescent properties, this compound can be used as a molecular probe in biological imaging studies. Its ability to selectively bind to specific biomolecules enables researchers to visualize cellular processes in real-time .
3.2 Drug Development
The compound serves as a lead structure for the development of new pharmaceuticals targeting specific diseases. Structure-activity relationship (SAR) studies can help optimize its pharmacological profile, leading to more effective therapeutic agents.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
